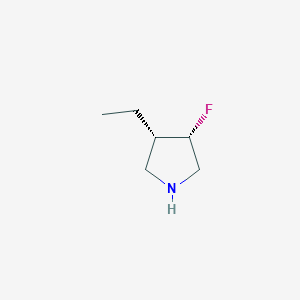

Rel-(3S,4S)-3-ethyl-4-fluoropyrrolidine

Description

Rel-(3S,4S)-3-ethyl-4-fluoropyrrolidine is a fluorinated pyrrolidine derivative characterized by its stereospecific ethyl and fluorine substituents at the 3S and 4S positions, respectively. Pyrrolidines are five-membered saturated nitrogen heterocycles widely utilized in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties. The ethyl group enhances lipophilicity, while the fluorine atom introduces electronegativity and metabolic stability, making this compound a promising scaffold for drug discovery .

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

(3S,4S)-3-ethyl-4-fluoropyrrolidine |

InChI |

InChI=1S/C6H12FN/c1-2-5-3-8-4-6(5)7/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 |

InChI Key |

JPLZKJOOUSWLAZ-NTSWFWBYSA-N |

Isomeric SMILES |

CC[C@H]1CNC[C@H]1F |

Canonical SMILES |

CCC1CNCC1F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4S)-3-ethyl-4-fluoropyrrolidine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric addition of ethyl and fluorine groups to a pyrrolidine ring. The reaction conditions often include the use of organocatalysts and specific solvents to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4S)-3-ethyl-4-fluoropyrrolidine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Rel-(3S,4S)-3-ethyl-4-fluoropyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of Rel-(3S,4S)-3-ethyl-4-fluoropyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

Rel-(3S,4R)-4-fluoropiperidin-3-ol

- Structure : A six-membered piperidine analog with fluorine at C4 and hydroxyl at C3.

- Key Differences :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters ring strain and hydrogen-bonding capacity.

- Substituents : Hydroxyl group in piperidine derivatives increases polarity but reduces metabolic stability compared to the ethyl group in the target compound.

- Applications : Used in CNS-targeting agents due to improved blood-brain barrier penetration .

(S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

- Structure : Contains a fluorophenyl moiety and hydroxyl group.

- Key Differences: Substituent Complexity: Fluorophenyl group introduces aromaticity, enhancing π-π stacking interactions in receptor binding.

Ethyl-Substituted Analogs

Rel-(3S,4R)-4-Fluoro-3-methylpiperidine hydrochloride

Stereochemical Variants

Rel-(3S,4R)-3-methoxypiperidin-4-ol

- Structure : Methoxy and hydroxyl groups in a piperidine ring.

- Key Differences :

- Electron Effects : Methoxy group increases electron density, altering reactivity in nucleophilic substitutions.

- Solubility : Hydroxyl group enhances aqueous solubility (LogS = -2.5) compared to the fluorine-ethyl combination (LogS = -3.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.